2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate
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Overview
Description
The compound “2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride” is related . It’s a light-yellow to yellow powder or crystals stored in a refrigerator . It has a molecular weight of 217.65 .
Molecular Structure Analysis
The crystal structure of a related compound “2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine” was found to be orthorhombic .
Chemical Reactions Analysis
The synthesis of a related compound involved reactions with PdCl2, xantphos, Cs2CO3, NaH, DMF, and other reagents under various conditions .
Physical and Chemical Properties Analysis
The related compound “2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride” has a high GI absorption, is BBB permeant, and is a P-gp substrate . It has a Log Po/w (iLOGP) of 0.0 .
Scientific Research Applications
Antimicrobial and Anticancer Potential
A study on 2-azetidinone derivatives, which are chemically related to the compound , revealed their potential in antimicrobial and anticancer applications. These derivatives were synthesized from hippuric acid and showed antimicrobial properties against various bacterial and fungal strains. Additionally, they exhibited average anticancer potential against breast cancer (MCF7) cell lines, with certain compounds being identified as potent antimicrobial and anticancer agents. The antimicrobial and anticancer activities were linked to specific structural features, as indicated by QSAR models focusing on topological parameters (Deep et al., 2016).
Radical Scavenging and Antioxidant Properties
Another study focused on derivatives of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates, which share structural similarities with 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate. These compounds were synthesized and characterized for their antioxidant properties. Notably, one of the compounds showed a significant radical scavenging effect, outperforming the standard drug ascorbic acid in hydrogen peroxide scavenging assays. This suggests potential antioxidant applications for similarly structured compounds (Then et al., 2017).
Photochemical and Polymerization Applications
A distinct application area involves the use of 1,3-benzodioxole derivatives in photochemical transformations and as photoinitiators for radical polymerization. One study described a naphthodioxinone derivative that acts as a caged one-component Type II photoinitiator. Upon irradiation, this derivative releases active species capable of initiating polymerization, demonstrating its utility in materials science and polymer chemistry (Kumbaraci et al., 2012).
Pharmacological Properties
The pharmacological properties of benzyl derivatives of diphenylacetic acid, which include structures related to the compound of interest, were investigated. Although these studies primarily focused on solubility and potential antispasmodic activities, they highlight the broad spectrum of pharmacological research associated with such chemical structures (Johnsen et al., 1962).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can impact its bioavailability, have been reported .
Result of Action
Compounds with similar structures have shown potent growth inhibition properties against certain human cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate. For instance, the compound’s stability may be affected by exposure to air and light .
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2,2-diphenylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-21(24-18-11-12-19-20(13-18)29-15-28-19)14-27-23(26)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,22H,14-15H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHQOSDSXIWWCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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